molecular formula C32H27FN4O4 B2379414 4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-methylbenzyl)benzamide CAS No. 931320-20-6

4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-methylbenzyl)benzamide

Número de catálogo: B2379414
Número CAS: 931320-20-6
Peso molecular: 550.59
Clave InChI: RSXJZPLXCSDZGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a quinazolinone derivative characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core substituted with a 2-((2-fluorophenyl)amino)-2-oxoethyl group and a methylbenzyl-benzamide side chain. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects .

Propiedades

IUPAC Name

4-[[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[(4-methylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27FN4O4/c1-21-10-12-22(13-11-21)18-34-30(39)24-16-14-23(15-17-24)19-37-31(40)25-6-2-5-9-28(25)36(32(37)41)20-29(38)35-27-8-4-3-7-26(27)33/h2-17H,18-20H2,1H3,(H,34,39)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXJZPLXCSDZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-methylbenzyl)benzamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including cytotoxicity, mechanism of action, and therapeutic potential.

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups:

  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Dihydroquinazoline core : Known for its diverse pharmacological properties.
  • Benzamide moiety : Often associated with anti-cancer properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. Below are some key findings:

Antiproliferative Activity

In vitro studies have demonstrated that the compound shows promising antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values ranging from 5.9 μM to 176.5 μM against different cell lines such as A549 (lung cancer), SW-480 (colon cancer), and MCF-7 (breast cancer) .

The proposed mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, particularly in the A549 cell line.
  • Cell Cycle Arrest : It causes arrest in the S phase of the cell cycle, which is critical for preventing cancer cell proliferation .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Lung Cancer Cells :
    • Objective : To assess the antiproliferative effects on A549 cells.
    • Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation.
  • Study on Breast Cancer Cells :
    • Objective : Evaluation against MCF-7 cells.
    • Findings : The compound showed a dose-dependent reduction in cell growth and increased apoptosis markers.
  • Mechanistic Studies :
    • Molecular docking studies revealed that the compound binds effectively to the epidermal growth factor receptor (EGFR), suggesting a targeted mechanism of action .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (μM)Mechanism
AntiproliferativeA5495.9Apoptosis induction
AntiproliferativeSW-480176.5Cell cycle arrest
AntiproliferativeMCF-72.3Apoptosis induction

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The target compound shares structural motifs with several classes of bioactive molecules:

Compound Name/Class Core Structure Key Substituents Functional Groups (IR Data) Reference
Target Compound Quinazolinone 2-Fluorophenyl, methylbenzyl-benzamide C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)
Elinogrel (Example 7) Quinazolinone Chlorothiophene-sulfonyl, fluoro-methylamino Sulfonyl (1346 cm⁻¹ symmetric NO₂), C=O (1712 cm⁻¹)
2-Substituted Quinazolinones (Example 14) Quinazolinone Ethylamino, phenyl NH (3444 cm⁻¹ amide), C=O (1627 cm⁻¹)
Pyrazolo[3,4-d]pyrimidin-3-yl Derivative Pyrazolopyrimidine Fluorophenyl, chromen-2-yl C=O (1712 cm⁻¹), NH (3278–3414 cm⁻¹)
S-Alkylated 1,2,4-Triazoles Triazole-thione Sulfonylphenyl, difluorophenyl C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)

Key Observations :

  • The quinazolinone core in the target compound and Elinogrel () provides a rigid scaffold for receptor interaction, while pyrazolopyrimidine () and triazole () derivatives offer alternative heterocyclic systems.
  • Fluorinated aromatic rings (present in the target compound and ) enhance metabolic stability and binding affinity through hydrophobic and electronic effects .

Key Observations :

  • The target compound’s synthesis may face challenges in yield optimization, as seen in (28% yield) and (50% yield).
  • Palladium-catalyzed cross-coupling () and nucleophilic substitution () are common strategies for analogous compounds.

Key Observations :

  • Fluorine substitution (as in the target compound and ) may reduce metabolic degradation, improving pharmacokinetics .

Q & A

Advanced Research Question

  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
  • CRISPR-Cas9 screening : Knock out suspected targets (e.g., kinases) and evaluate resistance .
  • Molecular docking : Prioritize targets (e.g., EGFR, VEGFR2) using AutoDock Vina; validate with SPR (KD <100 nM) .

How should researchers design in vivo efficacy studies for this compound?

Advanced Research Question

  • Model selection : Use xenograft models (e.g., HCT-116 colon cancer) for antitumor activity or PTZ-induced seizures for anticonvulsant screening .
  • Dosing regimen : Optimize via PK/PD modeling (e.g., 10 mg/kg IV, q48h) to maintain plasma levels above IC90 .
  • Endpoint analysis : Measure tumor volume reduction (>50%) or seizure latency (>2x control) .

What are best practices for analyzing pharmacokinetic-pharmacodynamic (PK/PD) relationships?

Advanced Research Question

  • LC-MS/MS : Quantify plasma/tissue concentrations with a lower limit of detection (LLOD) <1 ng/mL .
  • Compartmental modeling : Use WinNonlin to estimate t1/2, Vd, and CL .
  • Correlate exposure-effect : Apply Emax models to link AUC24h to efficacy endpoints .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.